molecular formula C7H10N2OS B3057881 2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol CAS No. 859850-74-1

2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol

Cat. No.: B3057881
CAS No.: 859850-74-1
M. Wt: 170.23 g/mol
InChI Key: WCQMQJWUNDOWMY-UHFFFAOYSA-N
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Description

2,3-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol is a bicyclic heterocyclic compound featuring a fused thiazole and pyrimidine ring system. The core structure includes a sulfur atom in the thiazole ring and two nitrogen atoms in the pyrimidine ring, with a hydroxymethyl (-CH₂OH) substituent at position 6 (Figure 1).

Key structural features include:

  • Thiazolo[3,2-a]pyrimidine core: A sulfur-containing heterocycle fused with a pyrimidine ring.
  • 6-Hydroxymethyl group: A polar substituent that may influence solubility and biological interactions.

Properties

IUPAC Name

3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c10-5-6-3-8-7-9(4-6)1-2-11-7/h3,10H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQMQJWUNDOWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(CN21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649931
Record name (2,3-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methanol
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Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-74-1
Record name 2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859850-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Methanolysis for Diastereoselective Synthesis

Microwave irradiation has emerged as a pivotal tool for synthesizing thiazolo-pyrimidine derivatives with enhanced stereochemical precision. In a landmark study, 2-arylmethylidenethiazolo[3,2-a]pyrimidine precursors underwent methanolysis under microwave conditions (100–150°C, 10–30 min), yielding 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives in near-quantitative yields. The reaction proceeds via nucleophilic attack of methanol at the C6 position, facilitated by pyridine as a base, to install the methanolic moiety.

Critical stereochemical outcomes were observed: the reaction produced a single pair of diastereomers with trans-orientation between substituents at C2 and C3. Nuclear magnetic resonance (NMR) analysis confirmed the formation of S,R,R- and R,S,S-configured isomers, underscoring the reaction’s diastereoselectivity. This method’s efficiency stems from microwave-induced dielectric heating, which accelerates reaction kinetics while minimizing side products.

One-Pot Synthesis Using Ionic Liquid Catalysts

A patent-pending one-pot methodology leverages ionic liquids to streamline the synthesis of thiazolo[3,2-a]pyrimidine scaffolds. The protocol involves condensing thiazolamine, substituted benzaldehydes, and acetoacetic acid esters in ethanol or methanol, catalyzed by 1-butyl-3-methylimidazolium chloride ([bmim]Cl). For example, combining thiazolamine (5.0 mmol), benzaldehyde (5.0 mmol), and methyl acetoacetate (5.0 mmol) in ethanol at reflux for 8 hours yielded 7-methyl-6-ethoxycarbonyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine at 86% efficiency.

Adapting this method for 2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-6-ylmethanol requires substituting methyl acetoacetate with a methanol-containing precursor. The ionic liquid acts as both solvent and catalyst, enabling facile recrystallization from ethyl acetate or acetonitrile. This approach is industrially viable due to its mild conditions (35°C to solvent boiling point) and scalability.

Solid-Phase Oxidative Cyclization Strategies

Recent advances in solid-phase synthesis have enabled the construction of thiazolo-pyrimidinone libraries with diverse substituents. A three-step sequence involving oxidative cyclization, sulfone formation, and nucleophilic substitution was optimized for the 6-position. Key steps include:

  • Oxidative Cyclization : Treating 2-(methylthio)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one with iodine in dimethyl sulfoxide (DMSO) at 100°C for 30 minutes achieved 80% conversion to the corresponding sulfoxide.
  • Sulfone Formation : Oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yielded the sulfone derivative at 85% efficiency.
  • Methanol Incorporation : Substituting the sulfone with methanolamine in the presence of triethylamine introduced the methanolic group, though yields for this step require further optimization.

This modular platform allows precise functionalization at C6, as evidenced by high-resolution mass spectrometry (HRMS) and $$^{13}\text{C}$$ NMR validation.

Comparative Analysis of Synthetic Methods

Table 1: Methodological Comparison for 2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidin-6-Ylmethanol Synthesis

Method Conditions Catalyst/Solvent Yield (%) Diastereoselectivity
Microwave Methanolysis 150°C, 30 min, microwave Pyridine/MeOH >90 trans > 95:5
One-Pot Ionic Liquid Ethanol, reflux, 8 h [bmim]Cl 86 Not reported
Solid-Phase Cyclization DMSO, 100°C, 0.5 h I$$_2$$, mCPBA 80 N/A

The microwave method excels in stereochemical control and speed, while the one-pot approach offers industrial scalability. Solid-phase synthesis provides versatility for derivative libraries but requires multi-step purification[1–3].

Structural and Spectroscopic Characterization

Robust analytical protocols have been established to confirm the structure of thiazolo-pyrimidin-6-ylmethanol derivatives:

  • $$^1\text{H}$$ NMR : The methanolic proton (-CH$$_2$$OH) resonates as a triplet at δ 3.70–3.85 ppm (J = 5.8 Hz), while the thiazole C5-H appears as a singlet at δ 8.24 ppm.
  • HRMS : Molecular ion peaks at m/z 276.0281 ([M + H]$$^+$$) align with theoretical values for C$${12}$$H$${10}$$N$$3$$OS$$2$$.
  • FT-IR : Stretching vibrations at 3423 cm$$^{-1}$$ (O-H) and 1640 cm$$^{-1}$$ (C=O) confirm methanol and carbonyl functionalities.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methanol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted thiazolo[3,2-a]pyrimidines .

Scientific Research Applications

Thiazolopyrimidines: Synthesis and Applications

General Information: Thiazolopyrimidines are bicyclic heterocycles formed through the reaction of 1,2-dielectrophiles with a pyrimidin-2(1H)-thione skeleton . These compounds have diverse pharmacological applications .

Synthesis: A novel one-pot synthesis can produce 3-amino-2-hydroxy-7-methyl-thiazolo[3,2-a]pyrimidin-5-one from 2-bromo cyanoacetamide, ethyl acetoacetate, and thiourea . Various thiazole-integrated pyridine derivatives can also be synthesized and evaluated for their biological activities .

Applications: Thiazolopyrimidines possess diverse pharmacological applications . Some of these applications include:

  • Anti-HIV
  • Antibacterial
  • Anticancer
  • Anti-inflammatory
  • Antimalarial
  • Antimicrobial
  • Anti-HSV-1 activity
  • Herbicidal activity
  • Acetylcholinesterase inhibitors for treating Alzheimer’s disease
  • Anticonvulsant properties

Specific Examples & Research Findings:

  • Anticancer Activity: Thiazole pyrimidine derivatives have been evaluated for anticancer activity against various cell lines, with some compounds showing promising results . For example, one thiazole-pyridine hybrid showed better anti-breast cancer efficacy than the standard drug 5-fluorouracil .
  • Antimicrobial and Anti-Inflammatory Activity: Thiazolopyrimidines are gaining popularity as components of pharmacological compounds .
  • Other Activities: Certain thiazole derivatives have shown remarkable activity against colon carcinoma . Some compounds have also demonstrated anticonvulsant properties . Additionally, some trisubstituted thiazole derivatives have shown carbonic anhydrase (CA)-III inhibitory activities .

Mechanism of Action

The mechanism of action of 2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol involves its interaction with various molecular targets. It can inhibit enzymes like acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases . Additionally, it can bind to DNA gyrase, inhibiting bacterial replication .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: Position 6 accommodates esters, hydrazides, hydroxymethyl, and aryl groups.

Synthetic Flexibility: Hydrazinolysis (e.g., compound 3 → 7) and condensation with aldehydes are common strategies for introducing substituents [1][12]. The hydroxymethyl group could theoretically be introduced via reduction of a carboxylate ester (e.g., LiAlH₄ reduction of compound 6 [11]).

Spectral Trends :

  • IR : Ester derivatives show strong C=O stretches (~1700 cm⁻¹), while hydroxymethyl would exhibit O-H stretches (~3200 cm⁻¹).
  • ¹H NMR : Arylidene derivatives display distinct aromatic proton signals, whereas hydroxymethyl would show a -CH₂OH multiplet [12][13].

Key Observations:

Antifungal Activity : Ethyl carboxylate derivatives (e.g., compound 6 [11]) exhibit promising antifungal activity, likely due to ester lipophilicity enhancing membrane penetration. The hydroxymethyl derivative may have reduced efficacy due to higher polarity.

Therapeutic Potential: Hydrazide and triazole derivatives (e.g., compounds 7, 14) are intermediates for bioactive heterocycles, suggesting the target compound could serve as a precursor for antiviral or anticancer agents [1][9].

Physicochemical Properties

Table 3: Calculated Properties of Selected Derivatives

Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
2,3-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol ~238.3 0.5 2 (-OH, NH) 4 (N, O)
Ethyl 5,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 332.4 2.8 1 (NH) 5 (O, N)
6-Phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one 230.3 2.1 1 (NH) 3 (O, N) [13]

Key Observations:

  • The hydroxymethyl derivative’s lower logP (0.5 vs.
  • Increased hydrogen-bonding capacity may enhance binding to polar biological targets (e.g., enzymes) [11][13].

Biological Activity

2,3-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol (CAS No. 26343600) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C7H10N2OS
  • Molecular Weight : 174.23 g/mol
  • Structural Characteristics : The compound features a thiazolo-pyrimidine moiety, contributing to its diverse biological properties.

Anticancer Activity

Research indicates that thiazolo-pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that modifications to the thiazolo-pyrimidine scaffold can enhance cytotoxicity against various cancer cell lines. One study reported that derivatives of this compound showed significant activity against human liver carcinoma cells (HepG-2) with IC50 values comparable to standard chemotherapeutic agents such as doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, suggesting that the thiazole moiety plays a crucial role in its antimicrobial efficacy . The structure-activity relationship (SAR) analysis indicated that substituents on the thiazolo-pyrimidine ring could modulate activity levels.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol has shown potential anti-inflammatory effects. Research involving thiazole derivatives indicated that they could inhibit inflammatory pathways, making them suitable candidates for developing anti-inflammatory drugs .

Case Study 1: Anticancer Activity Assessment

In a recent study focused on the anticancer properties of various thiazolo-pyrimidine derivatives, researchers synthesized several analogs of 2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol. The results demonstrated that specific modifications led to improved potency against breast cancer cell lines. The most effective analog exhibited an IC50 value significantly lower than that of doxorubicin.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed broad-spectrum activity, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. This study emphasizes the potential of thiazolo-pyrimidines as novel antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against HepG-2
AntimicrobialBroad-spectrum activity
Anti-inflammatoryInhibition of inflammatory pathways

Q & A

Q. What are the common synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives, and how is 2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol synthesized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 2-amino-2-thiazolines with tricarbonylmethane derivatives. For example, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (a precursor) is synthesized by reacting 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine derivatives with chloroacetic acid and aldehydes under reflux in acetic acid/acetic anhydride . Key steps include:
  • Reactants : Thioxo-tetrahydropyrimidine derivatives, aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and chloroacetic acid.
  • Conditions : Reflux in glacial acetic acid/acetic anhydride (1:1) for 8–10 hours.
  • Yield : ~78% after recrystallization .
    Post-synthesis, the methanol derivative can be obtained via hydrolysis or reduction of ester groups.

Q. What experimental techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Essential for confirming spatial conformation. For example, XRD revealed a flattened boat conformation in the fused thiazolo-pyrimidine ring, with a dihedral angle of 80.94° between the pyrimidine and benzene rings .
  • Spectroscopy : NMR and IR validate functional groups (e.g., ester carbonyl at ~1700 cm⁻¹).
  • Hydrogen Bond Analysis : C–H···O interactions in crystal packing (e.g., bifurcated bonds forming chains along the c-axis) are critical for stability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity of thiazolo[3,2-a]pyrimidine derivatives?

  • Methodological Answer :
  • Catalyst Screening : Sodium acetate is commonly used to accelerate cyclization .
  • Solvent Optimization : Acetic anhydride enhances electrophilicity of intermediates, while ethyl acetate/ethanol (3:2) improves recrystallization .
  • Temperature Control : Reflux at 110–120°C minimizes side reactions (e.g., over-oxidation).
  • Data-Driven Adjustments : Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .

Q. How does the conformational flexibility of the thiazolo-pyrimidine core influence bioactivity?

  • Methodological Answer :
  • Structural Dynamics : The puckered pyrimidine ring (C5 deviation: 0.224 Å from plane) allows steric adaptability for target binding .
  • Substituent Effects : Electron-withdrawing groups (e.g., 3-chlorobenzylidene) enhance electrophilicity, while methoxy groups improve solubility .
  • Case Study : Analogues with 2,4,6-trimethoxybenzylidene substituents exhibit improved pharmacokinetic profiles due to enhanced hydrogen bonding .

Q. How can researchers resolve contradictions in reported pharmacological data for thiazolo-pyrimidine derivatives?

  • Methodological Answer :
  • Mechanistic Profiling : Compare binding affinities to targets like cyclin-dependent kinases (CDKs). For example, N-(3-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H-thiazolo[4,5-d]pyrimidin-6-yl]acetamide showed CDK inhibition via active-site interactions .
  • Data Normalization : Account for variations in assay conditions (e.g., cell lines, IC₅₀ protocols).
  • Structure-Activity Relationship (SAR) : Systematic substitution studies (e.g., thiomorpholine vs. pyrrolidine groups) clarify bioactivity trends .

Q. What computational methods are effective for designing novel thiazolo-pyrimidine derivatives?

  • Methodological Answer :
  • Reaction Design : ICReDD’s hybrid approach combines quantum chemical reaction path searches with machine learning to prioritize synthetic routes .
  • Docking Studies : Molecular dynamics simulations predict binding modes to targets like CDKs or ATP-binding pockets .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) early in design .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol
Reactant of Route 2
2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol

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